An In-depth Technical Guide to (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Boronic Acids in Modern Medicinal Chemistry
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the landscape of synthetic organic chemistry, with the Suzuki-Miyaura coupling emerging as a particularly powerful tool for the construction of carbon-carbon bonds.[1] At the heart of this transformation lies the boronic acid moiety, a functional group that has garnered immense interest in medicinal chemistry. Its stability, functional group tolerance, and favorable toxicological profile have established boronic acid derivatives as indispensable building blocks in the synthesis of complex pharmaceutical agents.[2] This guide provides a comprehensive technical overview of a key building block, (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid, a molecule that elegantly combines the reactivity of a boronic acid with the pharmacologically relevant piperazine scaffold.
This document will delve into the synthetic pathways, purification strategies, and detailed characterization of this compound. Furthermore, it will explore its practical application in the Suzuki-Miyaura coupling and its emerging role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Structural Elucidation
The IUPAC name for the compound of interest is (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid .[3] Its structure features a phenylboronic acid substituted at the ortho position with a piperazine ring, which is in turn protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for modulating the reactivity of the piperazine nitrogen during synthetic manipulations.
| Property | Value | Reference |
| CAS Number | 915770-01-3 | [3] |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | [3] |
| Molecular Weight | 306.17 g/mol | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | [4] |
Synthesis of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: A Step-by-Step Protocol
The synthesis of the title compound is most effectively achieved through a two-step sequence starting from commercially available reagents. The first step involves the synthesis of the key intermediate, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
This intermediate is prepared via a nucleophilic aromatic substitution reaction between 1,2-dibromobenzene and tert-butyl piperazine-1-carboxylate.
Experimental Protocol:
-
To a solution of 1,2-dibromobenzene (1.2 equivalents) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.0 equivalent).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents), to the reaction mixture.
-
Heat the mixture to a temperature of 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate as a solid.
Borylation to Yield (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
The final step involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol:
-
Dissolve tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Adjust the pH of the aqueous layer to approximately 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid.
Purification and Characterization
Purification
Arylboronic acids can be challenging to purify via conventional silica gel chromatography due to their propensity to dehydrate and form boroxines, or to interact strongly with the silica.[5] Recrystallization is often the preferred method for obtaining high-purity material.[6][7]
Recrystallization Protocol:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. A mixture of an organic solvent and water is often effective. For this compound, a mixture of ethanol and water or ethyl acetate and hexanes can be screened.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the purification of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid via recrystallization.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the tert-butyl group (a singlet around 1.5 ppm integrating to 9H), the piperazine protons (multiplets in the range of 2.8-3.8 ppm), and the aromatic protons (multiplets in the range of 7.0-8.0 ppm). The B(OH)₂ protons are often broad and may not be readily observed.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the piperazine carbons (in the 40-55 ppm range), and the aromatic carbons (in the 115-140 ppm range). The carbon attached to the boron atom will also be present in the aromatic region.
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad signal is expected in the range of δ 28-33 ppm for the trigonal planar boronic acid.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures that are prevalent in many biologically active molecules.[1]
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine the aryl halide (1.0 equivalent), (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%), and a base, typically an aqueous solution of K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents).
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by flash chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Kinase Inhibitors
The phenylpiperazine motif is a well-established pharmacophore found in numerous kinase inhibitors.[9] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.
(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid serves as a valuable building block for the synthesis of kinase inhibitors that target enzymes such as the Epidermal Growth Factor Receptor (EGFR).[9][10] For instance, this boronic acid can be coupled with a suitably functionalized heterocyclic core (e.g., quinazoline, pyrimidine) via the Suzuki-Miyaura reaction to generate libraries of potential inhibitors. The piperazine moiety can be further functionalized after deprotection of the Boc group to modulate solubility, cell permeability, and target engagement.
Example Application:
The synthesis of novel EGFR inhibitors often involves the coupling of a boronic acid derivative with a halogenated heterocyclic core. The use of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid allows for the introduction of the phenylpiperazine moiety, which can occupy the ATP-binding site of the kinase, forming key interactions with the protein.
Conclusion and Future Outlook
(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid is a strategically important building block in contemporary medicinal chemistry. Its synthesis, while requiring careful execution of organometallic reactions, is achievable through well-established protocols. The ability to purify this compound to a high degree is critical for its successful application in sensitive catalytic reactions. Its utility in the Suzuki-Miyaura coupling provides a direct route to complex biaryl structures, which are central to the design of many targeted therapies. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of versatile and well-characterized building blocks like (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid will undoubtedly increase, paving the way for the discovery of the next generation of medicines.
References
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]
-
Supporting Information. (n.d.). 2. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2H-[4][6]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
ResearchGate. (2010). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]
-
Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
MDPI. (2023). Synthesis and Biological Properties of EGFR-Targeted Photosensitizer Based on Cationic Porphyrin. [Link]
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. 2-[4-(tert-Butoxycarbonyl)piperazine-1-yl]phenylboronic acid 97% | CAS: 915770-01-3 | AChemBlock [achemblock.com]
- 4. Tert-Butyl 4-(2-Bromophenyl)Piperazine-1-Carboxylate Supplier China | CAS 102505-73-1 | High Purity Chemical Manufacturer & Exporter [chemheterocycles.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
